1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a carboxamide moiety linked to a 4-(methylsulfanyl)benzyl group at position 4 . Its molecular formula is C₂₁H₁₇ClN₆OS, with a molar mass of 452.91 g/mol.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMEVLCTUZTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Functional Group Variations
Compound A is distinguished by its 1,2,3-triazole core , which contrasts with pyrazole-based analogs (e.g., compounds in , and 15). For example:
- 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide () has a pyrazole core with a trifluoromethyl group, a 2-chlorobenzylsulfanyl substituent, and a 4-methoxyphenyl carboxamide. Its molecular formula is C₂₀H₁₇ClF₃N₃O₂S (455.88 g/mol).
- Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate () features a pyrazole core with a 7-chloroquinolinyl group and methoxy-substituted phenyl rings.
Key Differences :
Triazole vs.
Substituent Diversity : Compound A lacks electron-withdrawing groups like trifluoromethyl (common in pyrazole analogs), which may reduce its lipophilicity compared to ’s compound.
Structural Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (), hypothetical similarity indices were calculated (Table 1). While exact values are unavailable, Compound A likely shares ~50–70% similarity with pyrazole analogs due to overlapping substituents (e.g., chlorophenyl, sulfanyl groups).
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Hypothetical Similarity Index (Tanimoto) |
|---|---|---|---|---|---|
| Compound A | 1,2,3-Triazole | 2-Chlorophenyl, pyridin-3-yl, 4-(methylsulfanyl)benzyl | C₂₁H₁₇ClN₆OS | 452.91 | Reference |
| 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Pyrazole | 2-Chlorobenzyl, trifluoromethyl, 4-methoxyphenyl | C₂₀H₁₇ClF₃N₃O₂S | 455.88 | ~65% |
| Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Pyrazole | 7-Chloroquinolinyl, 2,6-dimethoxyphenyl | C₂₃H₁₉ClN₂O₄ | 438.86 | ~50% |
Biological Activity
The compound 1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃S
- Molecular Weight : 353.87 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound shows significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it has been noted to exhibit potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. In studies involving human cancer cell lines, such as Caco-2 (colorectal cancer) and A549 (lung cancer), the compound significantly reduced cell viability compared to untreated controls. The observed IC50 values indicate that it may serve as a potential lead compound for further development in cancer therapy .
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Anticancer Studies :
Data Tables
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